molecular formula C19H18ClN3OS B2796197 (4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(phenyl)methanone CAS No. 886917-01-7

(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(phenyl)methanone

Cat. No.: B2796197
CAS No.: 886917-01-7
M. Wt: 371.88
InChI Key: DFXPOXWKDGMKDG-UHFFFAOYSA-N
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Description

(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(phenyl)methanone is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of new therapeutic agents. This molecule features a benzo[d]thiazole core, a privileged scaffold in drug discovery known for its diverse biological activities. The structure incorporates a piperazine linker, a common motif used to improve solubility and pharmacokinetic properties, which is connected to a benzophenone group . Compounds based on the benzo[d]thiazole-piperazine chemotype have been identified as promising anti-mycobacterial agents in recent studies, showing potent activity against Mycobacterium tuberculosis strains . The specific 5-chloro-4-methyl substitution pattern on the benzothiazole ring is a key structural feature found in several bioactive molecules targeted for infectious disease research . The mechanism of action for related compounds is under investigation, with some studies suggesting potential inhibition of essential microbial enzymes, such as pantothenate synthetase, which is crucial for pathogen survival . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3OS/c1-13-15(20)7-8-16-17(13)21-19(25-16)23-11-9-22(10-12-23)18(24)14-5-3-2-4-6-14/h2-8H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXPOXWKDGMKDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(phenyl)methanone typically involves multiple steps:

    Formation of the Benzo[d]thiazole Ring: This can be achieved by reacting 4-methyl-2-aminothiophenol with chloroacetyl chloride under acidic conditions to form 5-chloro-4-methylbenzo[d]thiazole.

    Piperazine Derivative Formation: The benzo[d]thiazole derivative is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the piperazinyl derivative.

    Coupling with Phenylmethanone: Finally, the piperazinyl derivative is coupled with phenylmethanone using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperazine Ring

The piperazine moiety undergoes nucleophilic substitution reactions, particularly at the nitrogen atoms. For example:

  • Reaction with alkyl halides : The secondary amines in the piperazine ring react with alkyl halides (e.g., methyl iodide) to form tertiary amines.

  • Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) yields N-acylated derivatives .

Reaction TypeReagents/ConditionsProductReference
AlkylationMethyl iodide, DMF, 80°C, 12hN-Methylpiperazine derivative
AcylationAcetyl chloride, triethylamine, DCMN-Acetylpiperazine intermediate

Friedel–Crafts Acylation at the Benzothiazole Core

The electron-rich benzothiazole ring participates in Friedel–Crafts acylation. For instance:

  • Formation of ketone derivatives : Reaction with acid chlorides (e.g., benzoyl chloride) in the presence of Lewis acids (e.g., AlCl₃) yields substituted benzothiazole-acetylated products .

Example Reaction:

Benzothiazole+Benzoyl chlorideAlCl3,DCM(Benzothiazol-2-yl)(phenyl)methanone\text{Benzothiazole} + \text{Benzoyl chloride} \xrightarrow{\text{AlCl}_3, \text{DCM}} \text{(Benzothiazol-2-yl)(phenyl)methanone}

Characterization data for analogous compounds include 1H NMR^1\text{H NMR} (CDCl₃, δ 2.64 ppm for methyl groups) and 13C NMR^{13}\text{C NMR} (δ 193.78 ppm for ketone carbonyl) .

Ring-Opening and Functionalization of the Thiazole

The thiazole ring undergoes ring-opening under specific conditions:

  • Hydrolysis : Acidic or basic hydrolysis converts the thiazole to a thioamide or mercaptan intermediate, enabling further functionalization .

ConditionReagentsProductApplication
AcidicConcentrated HBr, 90°CThioamide derivativeAnticancer agents
BasicNaOH, ethanol, refluxMercaptan intermediateCross-coupling

Microwave-Assisted Coupling Reactions

Microwave irradiation enhances reaction efficiency for forming the methanone bridge:

  • Suzuki–Miyaura coupling : Aryl boronic acids react with halogenated benzothiazole intermediates under Pd catalysis .

Example Protocol:

text
1. Mix (5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazine (1 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq). 2. Microwave at 140°C for 45 min in DMF. 3. Yield: 78–85% after purification[3][7].

Oxidation and Reduction of the Ketone Group

The central ketone group is redox-active:

  • Reduction : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol.

  • Oxidation : MnO₂ or CrO₃ oxidizes alcohol intermediates back to ketones .

ReactionReagentsProductKey Data (NMR)
ReductionNaBH₄, MeOH(Phenyl)(piperazinyl)methanolδ 4.25 ppm (CH₂OH)
OxidationMnO₂, acetoneRegenerated ketoneδ 193.78 ppm (C=O)

Halogenation at the Benzothiazole Core

Electrophilic halogenation occurs at the 5-position of the benzothiazole:

  • Bromination : NBS (N-bromosuccinimide) in CCl₄ introduces bromine for further cross-coupling .

Example:

(5-H-Benzothiazole)+NBS5-Bromo-4-methylbenzo[d]thiazole\text{(5-H-Benzothiazole)} + \text{NBS} \rightarrow \text{5-Bromo-4-methylbenzo[d]thiazole}

Yield: 92% (reported for analogous structures) .

Hydrolysis of the Methanone Bridge

The ketone linker is susceptible to hydrolysis under acidic conditions:

  • Cleavage : Concentrated HCl at reflux breaks the C=O bond, yielding a benzoic acid derivative and piperazine .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives in cancer therapy. The presence of the thiazole ring in (4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(phenyl)methanone contributes to its anticancer properties:

  • Mechanism of Action : Thiazole-containing compounds have been shown to inhibit cell proliferation in various cancer cell lines. For instance, research indicates that thiazole derivatives exhibit selective cytotoxicity against human cancer cells, including breast and lung cancer lines .
  • Case Study : A study demonstrated that derivatives with similar structures displayed significant growth inhibition in human glioblastoma and melanoma cell lines, suggesting that modifications on the thiazole structure can enhance anticancer efficacy .

Anticonvulsant Properties

Another significant application of this compound lies in its anticonvulsant effects:

  • Research Findings : Analogs of thiazole have been synthesized and tested for their ability to protect against seizures induced by various models. The structural attributes of this compound may contribute to its efficacy in seizure models .
  • Efficacy Assessment : In a comparative study, certain thiazole derivatives demonstrated protective indices indicating their potential as anticonvulsants. The structure–activity relationship (SAR) studies suggested that electron-withdrawing groups enhance activity against seizures .

Synthesis and Modification Studies

The synthesis of this compound has been explored extensively:

  • Synthetic Pathways : Various synthetic routes have been employed to create thiazole-piperazine hybrids, which are further modified to enhance biological activity. These modifications often include substitutions on the phenyl or piperazine rings .

Data Table: Summary of Research Findings

Study Focus Findings Reference
Anticancer ActivitySignificant cytotoxicity against glioblastoma and melanoma cell lines; IC50 values < 30 µM
Anticonvulsant ActivityProtective effects observed in seizure models; SAR indicates enhanced activity with specific substitutions
Synthesis TechniquesMultiple synthetic strategies yielding diverse thiazole derivatives with varied biological activities

Mechanism of Action

The mechanism of action of (4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]thiazole ring can interact with the active sites of enzymes, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for certain receptors, while the phenylmethanone moiety can contribute to the overall stability and bioavailability of the compound.

Comparison with Similar Compounds

Halogen-Substituted Analogs

  • Compound 4 : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

    • Structural Differences : Replaces the benzo[d]thiazole core with a thiazole ring and introduces a triazole-pyrazole hybrid substituent. The chlorine is positioned on a phenyl ring rather than the thiazole.
    • Functional Insights : Demonstrated antimicrobial activity, suggesting halogen placement (chloro vs. fluoro) influences target binding .
  • Compound 5 : Bromo analog of Compound 4

    • Key Contrast : Bromine substitution at the same position as chlorine in Compound 3.
    • Implications : Larger atomic radius of bromine may enhance hydrophobic interactions but reduce metabolic stability compared to chlorine .

Table 1: Halogen-Substituted Analogs

Compound Core Structure Halogen Position Bioactivity
Target Compound Benzo[d]thiazole C5 of thiazole Not reported
Compound 4 Thiazole C4 of phenyl Antimicrobial
Compound 5 Thiazole C4 of phenyl Not reported

Piperazine-Methanone Derivatives

  • Compound 21: Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone Structural Variations: Replaces the phenyl group in the target compound with a thiophene ring and introduces a trifluoromethylphenyl group on piperazine. Functional Impact: The electron-withdrawing trifluoromethyl group may enhance binding affinity to hydrophobic pockets in target proteins .
  • Compound 5 (): 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one Key Difference: Substitutes the benzo[d]thiazole with a pyrazole ring and elongates the methanone linker to a butanone chain. Implications: Increased flexibility may improve solubility but reduce rigidity for target engagement .

Table 2: Piperazine-Methanone Derivatives

Compound Aryl Group Piperazine Substituent Linker Type
Target Compound Phenyl None Methanone
Compound 21 Thiophen-2-yl 4-(Trifluoromethyl)phenyl Methanone
Compound 5 (Ev10) Pyrazol-4-yl 4-(Trifluoromethyl)phenyl Butanone

Heterocyclic Core Modifications

  • Compound 74: 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide Structural Contrast: Replaces benzo[d]thiazole with a thiazole-pyrrolidinyl hybrid and introduces a cyclopropane-carboxamide group.
  • Compound 7 (): Pyrazole-thiazole hybrid with bromophenyl and methoxyphenyl substituents Key Features: Combines pyrazole and thiazole rings, with halogen and methoxy groups.

Biological Activity

The compound (4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(phenyl)methanone is a derivative of benzothiazole and piperazine, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

  • Molecular Formula : C21H23ClN4O3S
  • Molecular Weight : 511.1 g/mol
  • CAS Number : 1101177-25-6

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study on related compounds revealed that many derivatives demonstrated moderate to excellent antimicrobial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Related Compounds

Compound IDStructureActivity Against E. coliActivity Against S. aureus
5aStructure AModerateGood
5bStructure BExcellentModerate
5cStructure CPoorPoor

Anticancer Activity

Benzothiazole derivatives have been extensively studied for their anticancer properties. A review highlighted various benzothiazole compounds that exhibited cytotoxic effects against cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound of interest has shown potential in inhibiting cell proliferation in these lines, with IC50 values comparable to established chemotherapeutics .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Compound IDCell LineIC50 (µM)
Compound AMCF-70.57
Compound BHeLa0.40
Compound CU-937>10

The biological activity of the compound is attributed to its ability to interfere with cellular processes. It is hypothesized that the thiazole moiety contributes to its interaction with DNA or protein targets within the cell, leading to apoptosis in cancer cells and inhibition of bacterial growth .

Case Studies

  • Case Study on Antimicrobial Efficacy : In a controlled study, several thiazole-based compounds were synthesized and tested for their antibacterial properties. The results indicated that modifications to the piperazine ring significantly enhanced activity against Gram-positive bacteria .
  • Case Study on Anticancer Potential : A series of benzothiazole derivatives were evaluated for their cytotoxic effects on various cancer cell lines. The findings suggested that compounds with specific substituents on the benzothiazole ring exhibited enhanced potency against breast cancer cells, highlighting the importance of chemical structure in therapeutic efficacy .

Q & A

Q. What are the common synthetic strategies for preparing (4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(phenyl)methanone?

  • Methodological Answer : The synthesis typically involves three key steps: (i) Formation of the benzo[d]thiazole core via cyclization of 2-aminothiophenol derivatives with chloroacetyl chloride under reflux in ethanol . (ii) Introduction of the piperazine ring via nucleophilic substitution, often using 1-(chloromethyl)piperazine in the presence of a base like triethylamine . (iii) Coupling the piperazine intermediate with a phenyl carbonyl group via a Friedel-Crafts acylation or Ullmann-type reaction, optimized at 80–100°C in DMF or THF . Yields range from 45–70%, with purity confirmed by TLC and HPLC (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to confirm the integration of aromatic protons (e.g., δ 7.2–7.8 ppm for phenyl groups) and the piperazine methylene signals (δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]+^+ at m/z 410.1) and fragmentation patterns .
  • IR Spectroscopy : Key absorptions include C=O stretching (~1680 cm1^{-1}) and C-Cl bonds (~750 cm1^{-1}) .

Q. How is the compound initially screened for biological activity?

  • Methodological Answer :
  • Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values reported in µg/mL) .
  • Anti-inflammatory Screening : Measure COX-2 inhibition via ELISA, comparing IC50_{50} values to standard drugs like celecoxib .
  • CNS Receptor Binding : Radioligand displacement assays for serotonin (5-HT2A_{2A}) or dopamine receptors, with Ki values calculated .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of analogs with varying substituents?

  • Methodological Answer :
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates compared to THF .
  • Catalyst Screening : Pd(PPh3_3)4_4 improves coupling efficiency in Ullmann reactions, reducing side-product formation .
  • Temperature Control : Maintaining 80–90°C during cyclization minimizes decomposition of the benzo[d]thiazole intermediate .

Q. What strategies are employed to establish structure-activity relationships (SAR) for this compound?

  • Methodological Answer :
  • Analog Synthesis : Replace the 5-chloro-4-methyl group with bromo, ethyl, or methoxy substituents and test activity .
  • Pharmacophore Mapping : Use X-ray crystallography or DFT calculations to identify critical interactions (e.g., hydrogen bonding with the piperazine nitrogen) .
  • Biological Profiling : Compare IC50_{50} values across analogs to correlate substituent electronegativity with receptor affinity .

Q. How can contradictory data in biological assays (e.g., varying IC50_{50} values) be resolved?

  • Methodological Answer :
  • Assay Standardization : Replicate experiments under controlled conditions (pH 7.4, 37°C) to minimize variability .
  • Purity Verification : Use HPLC-MS to confirm >98% purity, as impurities (e.g., unreacted starting materials) can skew results .
  • Cross-Validation : Compare results with orthogonal assays (e.g., fluorescence polarization vs. radioligand binding) .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding to COX-2 or 5-HT2A_{2A} receptors, prioritizing poses with the lowest binding energy (ΔG < −8 kcal/mol) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess complex stability (RMSD < 2 Å) .
  • QSAR Modeling : Develop regression models correlating logP values with antimicrobial activity (R2^2 > 0.85) .

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